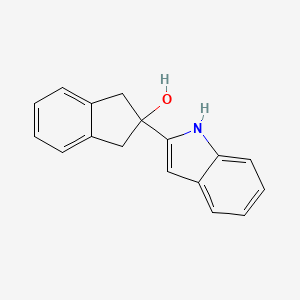
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is a complex organic compound that features both indene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with indanone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of indole derivatives followed by cyclization. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted indole or indene derivatives. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
1H-Indole, 2,3-dihydro-: Shares the indole structure but lacks the indene moiety.
2-Indanol: Contains the indene structure but lacks the indole moiety.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Similar in structure but with an amino group instead of an indole moiety.
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is unique due to the presence of both indole and indene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
174349-09-8 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C17H15NO/c19-17(10-13-6-1-2-7-14(13)11-17)16-9-12-5-3-4-8-15(12)18-16/h1-9,18-19H,10-11H2 |
InChI Key |
DEMDTHHLOXHTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


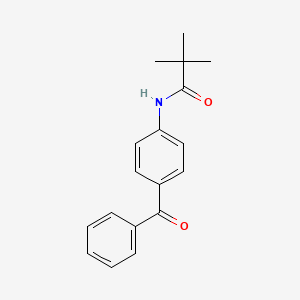





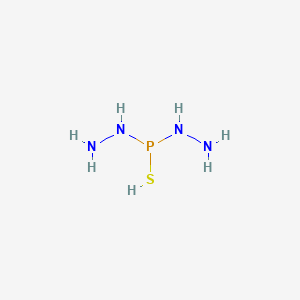
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
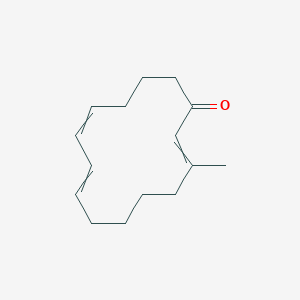

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
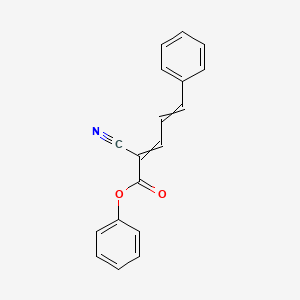
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
